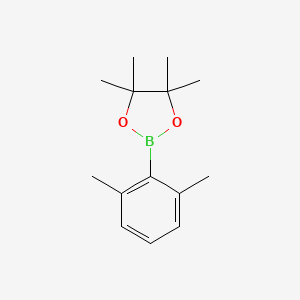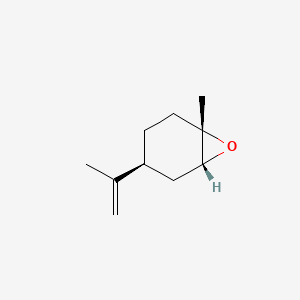
4-Chloro-m-toluenesulfonamide
Vue d'ensemble
Description
4-Chloro-m-toluenesulfonamide, also known as Chloramine-T, is a white to off-white crystalline powder with a chlorine-like odor . It is the sodium salt of N-chloro-p-toluenesulfonamide . It has been in use for more than a century as an antibacterial agent and disinfectant .
Molecular Structure Analysis
The molecular formula of this compound is CH₃C₆H₄SO₂NClNa * 3 H₂O . Its molar mass is 281.69 g/mol . The Hill formula is C₇H₇ClNaNO₂S * 3 H₂O .Chemical Reactions Analysis
In water, this compound decomposes to release active chlorine, which acts as a biocide . More detailed information about its chemical reactions is not available in the searched resources.Physical And Chemical Properties Analysis
This compound is moderately soluble in water . It has a melting point of 180°C . The density is 1.43 g/cm³ at 20°C .Applications De Recherche Scientifique
Imination of Phosphorus Compounds and Sulfides
Tetraalkylammonium N-chloro-p-toluenesulfonamides, which can be prepared from chloramine T and tetraalkylammonium chlorides, have been found effective in tosylimination of phosphorus compounds and diaryl sulfides. This process is relevant in synthetic organic chemistry (Yamamoto et al., 1984).
Solubility Studies
The solubility of N-chloro-4-toluenesulfonamide sodium in various solvents like ethanol, water, 1-propanol, and butan-2-ol has been measured. Understanding solubility is crucial for its applications in industrial processes (Xiao et al., 2012).
Analytical Chemistry
Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, has been widely used in analytical chemistry since the 1920s. It serves as a substitute standard reagent and has numerous applications in this field (Jennings & Bishop, 1973).
Chemical Synthesis
N-Sulfinyl-p-toluenesulfonamide is used to generate electrophilic N-tosyl aldimines and can act as an enophile in ene reactions and a dienophile in Diels–Alder reactions, indicating its significance in complex chemical synthesis processes (Weinreb & Borzilleri, 2001).
Water Treatment in Aquaculture
Studies have examined the liquid chromatographic determination of chloramine-T and p-toluenesulfonamide in water, highlighting their role in controlling bacterial gill disease in cultured fishes, a significant concern in aquaculture (Dawson & Davis, 1997).
Aziridination of Alkenes
Chloramine-T, containing the N-chloro-p-toluenesulfonamide group, has been successfully used for aziridination of alkenes. This showcases its role in the synthesis of aziridines, important compounds in organic chemistry (Ando et al., 1998).
Safety and Hazards
4-Chloro-m-toluenesulfonamide is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use only in a well-ventilated area and avoid contact with eyes, skin, and clothing .
Propriétés
IUPAC Name |
2-chloro-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGORVYVDJZWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278664 | |
| Record name | 4-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-63-6 | |
| Record name | NSC9007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)






![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)




